molecular formula C7H5ClFNO2 B600049 2-(Chloromethyl)-1-fluoro-4-nitrobenzene CAS No. 143032-52-4

2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Cat. No. B600049
M. Wt: 189.57
InChI Key: JXEGJILGVKWEMR-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-1-fluoro-4-nitrobenzene” likely belongs to a class of organic compounds known as chloromethyl compounds . These compounds contain a methyl group attached to a chlorine atom .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-1-fluoro-4-nitrobenzene” were not found, chloromethylation is a common reaction in organic chemistry . It typically involves the addition of a chloromethyl group to a molecule .


Molecular Structure Analysis

The molecular structure of a compound like “2-(Chloromethyl)-1-fluoro-4-nitrobenzene” would likely involve a benzene ring, given the presence of the term ‘benzene’ in the name . The prefixes ‘2-(Chloromethyl)-1-fluoro-4-nitro’ suggest the positions of the chloromethyl, fluoro, and nitro groups on the benzene ring .


Chemical Reactions Analysis

Chloromethyl compounds can participate in a variety of chemical reactions . For example, they can undergo substitution reactions with other molecules . The specific reactions “2-(Chloromethyl)-1-fluoro-4-nitrobenzene” can participate in would depend on the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(Chloromethyl)-1-fluoro-4-nitrobenzene” would depend on its specific molecular structure . These could include its melting point, boiling point, solubility, and reactivity .

Safety And Hazards

Chloromethyl compounds can pose certain safety hazards . For example, they can be harmful if swallowed, inhaled, or in contact with skin . They can also cause severe skin burns and eye damage .

Future Directions

The future directions for research on a compound like “2-(Chloromethyl)-1-fluoro-4-nitrobenzene” would depend on its potential applications . For example, if it has medicinal properties, future research could focus on clinical trials . If it has industrial applications, future research could focus on improving its synthesis or finding new uses .

properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEGJILGVKWEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734809
Record name 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-fluoro-4-nitrobenzene

CAS RN

143032-52-4
Record name 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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